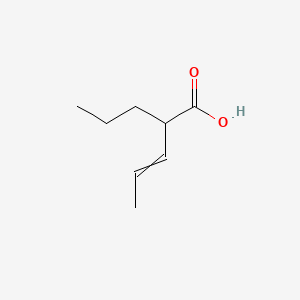
2-(Aminooxy)-n-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-n-methylacetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It features an aminooxy group, which is highly reactive and useful in bioorthogonal chemistry, particularly in oxime ligation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-n-methylacetamide typically involves the reaction of an aminooxy moiety with a carbonyl group, such as an aldehyde or ketone. The oximation reaction is chemoselective and generates a robust oxime ether linkage .
Industrial Production Methods
Industrial production methods for this compound often involve the use of preactivated NHS-ester or EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to facilitate the reaction . These methods ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-n-methylacetamide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original carbonyl compound.
Substitution: The aminooxy group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include aniline or phenylenediamine derivatives, which act as catalysts in oxime ligation reactions . The reactions are typically carried out in aqueous media under mild conditions.
Major Products
The major products formed from these reactions include oxime derivatives, which are stable and useful in various applications, including bioconjugation and drug development .
Applications De Recherche Scientifique
2-(Aminooxy)-n-methylacetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-n-methylacetamide involves its highly reactive aminooxy group, which can form stable oxime bonds with carbonyl groups. This reaction is bioorthogonal, meaning it can occur in the presence of other biological molecules without interfering with their functions . The compound’s ability to form stable and specific bonds makes it valuable in bioconjugation and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include aminooxyacetic acid and other aminooxy-containing reagents . These compounds share the reactive aminooxy group, making them useful in similar applications.
Uniqueness
What sets 2-(Aminooxy)-n-methylacetamide apart is its specific structure, which allows for unique reactivity and stability in various chemical reactions. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioorthogonal chemistry and bioconjugation .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and stability make it a valuable tool in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C3H8N2O2 |
|---|---|
Poids moléculaire |
104.11 g/mol |
Nom IUPAC |
2-aminooxy-N-methylacetamide |
InChI |
InChI=1S/C3H8N2O2/c1-5-3(6)2-7-4/h2,4H2,1H3,(H,5,6) |
Clé InChI |
GFSUJORNKMYVPI-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-4-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B8665414.png)


![Pyrazolo[1,5-a]pyridine, 3-[(4-methoxyphenyl)sulfonyl]-2-(1-methylethyl)-](/img/structure/B8665438.png)


![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)





